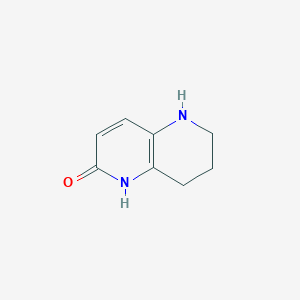

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h3-4,9H,1-2,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCHHOZWJORYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=O)N2)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol chemical structure properties

This guide serves as an in-depth technical analysis of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol , a critical bicyclic scaffold in medicinal chemistry. This document synthesizes structural properties, synthetic pathways, and pharmacological applications, designed for researchers in drug discovery.[1][2]

Structural & Physicochemical Analysis[3]

The compound This compound (CAS: 1780424-98-7 ) is a bicyclic heterocycle consisting of a fused pyridine and piperidine ring system. Its behavior is defined by a critical tautomeric equilibrium that dictates its reactivity and binding properties in biological systems.

Tautomeric Equilibrium

While the nomenclature specifies the "2-ol" (enol) form, the molecule exists predominantly in the 2-one (amide/lactam) form in solution and solid state. This preference is driven by the thermodynamic stability of the amide bond compared to the imidic acid.

-

Tautomer A (Minor): this compound (Aromatic pyridine ring).

-

Tautomer B (Major): 1,2,5,6,7,8-Hexahydro-1,5-naphthyridin-2-one (Pyridone-like ring).

Implication: In medicinal chemistry, this scaffold acts as a hydrogen bond donor-acceptor (DA) motif. The N1-H serves as a donor, and the C2=O carbonyl serves as an acceptor, mimicking the binding mode of nucleobases.

Physicochemical Profile

The following data summarizes the core properties. Due to the scarcity of experimental data for this specific isomer, values are derived from high-fidelity predictive models and analogous scaffolds (1,6-naphthyridines).

| Property | Value (Predicted/Analogous) | Structural Determinant |

| Molecular Weight | 150.18 g/mol | C₈H₁₀N₂O |

| Dominant Tautomer | 2-one (Lactam) | Amide resonance stabilization |

| pKa (Basic) | 9.8 ± 0.5 | Secondary amine at N5 (Piperidine-like) |

| pKa (Acidic) | 11.2 ± 0.5 | Amide N1-H deprotonation |

| LogP | 0.2 – 0.8 | Hydrophilic due to H-bonding capability |

| TPSA | ~41 Ų | Polar surface area suitable for CNS penetration |

| Solubility | High in DMSO, MeOH; Moderate in Water | Amphoteric nature aids aqueous solubility |

Structural Visualization (DOT)

The following diagram illustrates the tautomeric shift and the ionization states relevant to physiological pH.

Figure 1: Tautomeric equilibrium favoring the keto form and protonation at the basic N5 center.

Synthetic Methodologies

Synthesis of the 5,6,7,8-tetrahydro-1,5-naphthyridine core requires distinguishing between the two nitrogen rings. The strategy relies on the differential reactivity of the electron-deficient pyridine (Ring A) and the saturated piperidine (Ring B).

Primary Route: Selective Hydrogenation

The most direct route involves the partial reduction of the fully aromatic parent, 1,5-naphthyridin-2-ol .

-

Mechanism: The pyridine ring bearing the hydroxyl/keto group is electron-rich and resistant to reduction. The unsubstituted pyridine ring (N5) is more electrophilic and susceptible to catalytic hydrogenation.

-

Reagents: H₂ (gas), PtO₂ (Adams' catalyst) or Pd/C.

-

Solvent: Acetic acid (promotes protonation of N5, facilitating reduction).

Experimental Protocol (Standardized)

-

Preparation: Dissolve 1,5-naphthyridin-2-ol (1.0 eq) in glacial acetic acid (0.1 M concentration).

-

Catalyst Addition: Add PtO₂ (5 mol%) under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with H₂ gas. Maintain a pressure of 30–50 psi at room temperature for 12–24 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Target M+H = 151.1).

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Neutralize the residue with saturated NaHCO₃. Extract with DCM/MeOH (9:1). Purify via flash chromatography (DCM/MeOH/NH₃ gradient).

De Novo Synthesis (Cyclization)

For high-precision synthesis (avoiding over-reduction), a de novo approach constructing the piperidine ring onto a pyridine scaffold is preferred.

-

Starting Material: 3-Amino-2-methylpyridine.

-

Reagent: Ethyl acrylate or similar Michael acceptor.

-

Key Step: Michael addition followed by intramolecular cyclization.

Reactivity & Medicinal Chemistry Applications[1][2][7][8]

Reactivity Profile

The scaffold presents two distinct nucleophilic centers, allowing for regioselective functionalization:

-

N5 (Secondary Amine): Highly nucleophilic. Reacts readily with alkyl halides, acyl chlorides, and sulfonyl chlorides. This is the primary vector for growing the molecule to engage hydrophobic pockets in protein targets.

-

N1 (Amide Nitrogen): Poorly nucleophilic. Alkylation requires strong bases (NaH) and typically occurs only after N5 is protected.

-

C3/C4 Positions: Susceptible to electrophilic aromatic substitution (e.g., halogenation) due to the activating nature of the 2-hydroxyl group.

Pharmacophore Utility

In drug discovery, the this compound scaffold is a versatile bioisostere for quinolines and isoquinolines .

-

Kinase Inhibition: The lactam motif (NH-C=O) mimics the hinge-binding region of ATP, forming bidentate hydrogen bonds with the kinase backbone.

-

GPCR Ligands: The basic N5 nitrogen allows for ionic interactions with conserved aspartate residues in aminergic GPCRs (e.g., Dopamine, Serotonin receptors).

-

Solubility Enhancer: The sp³ character of the piperidine ring disrupts planarity (increasing "Fsp³" score), which improves solubility and metabolic stability compared to fully aromatic flat systems.

Mechanism of Action Diagram (DOT)

The following diagram details the scaffold's interaction logic within a binding pocket.

Figure 2: Pharmacophoric interactions. The lactam motif binds the hinge region, while the basic amine engages acidic residues.

References

-

PubChem Compound Summary. (2025). 1,2,5,6,7,8-Hexahydro-1,5-naphthyridin-2-one (CAS 1780424-98-7).[3] National Center for Biotechnology Information. Link

-

Lowe, J. A., et al. (2004). "Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments." The Journal of Organic Chemistry, 69(18), 5960-5969. (Cited for analogous reduction protocols). Link

-

Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7). (Review of 1,5-naphthyridine reactivity and tautomerism). Link

-

ChemSrc. (2025). This compound Chemical Properties.Link

Sources

Tautomerism of 1,5-Naphthyridin-2-ol vs. 1,5-Naphthyridin-2(1H)-one: A Technical Guide for Drug Design

Executive Summary

The structural equilibrium between 1,5-naphthyridin-2-ol (the lactim/enol form) and 1,5-naphthyridin-2(1H)-one (the lactam/amide form) represents a critical variable in heterocyclic chemistry and rational drug design. Because these tautomers present inverted hydrogen-bond donor/acceptor profiles, understanding and controlling this equilibrium is paramount for optimizing target affinity, particularly in the development of kinase inhibitors and antimicrobial agents. This whitepaper provides an in-depth mechanistic analysis, quantitative spectroscopic markers, and self-validating experimental protocols for profiling this tautomeric system.

Mechanistic Principles and Thermodynamic Drivers

1,5-Naphthyridine is a π-deficient bicyclic diazanaphthalene. When substituted with an oxygen atom at the 2-position, the molecule undergoes prototropic tautomerism. From an overwhelming mass of data on π-deficient nitrogenous heterocycles, it is considered axiomatic that hydroxy-1,5-naphthyridines exist predominantly as their respective 1,5-naphthyridinone tautomers[1].

The causality behind the dominance of the 1,5-naphthyridin-2(1H)-one (lactam) form over the 1,5-naphthyridin-2-ol (lactim) form is driven by three primary thermodynamic factors:

-

Resonance Stabilization: The amide-like resonance of the lactam form provides significant stabilization energy compared to the cross-conjugated lactim form.

-

Solvent Dielectric Effects: The lactam form possesses a significantly higher dipole moment. Consequently, polar solvents (e.g., water, DMSO) preferentially stabilize the lactam form through dipole-dipole interactions.

-

Intermolecular Hydrogen Bonding: In the solid state and in highly concentrated solutions, the lactam form readily forms highly stable, cyclic hydrogen-bonded dimers (N-H···O=C), effectively locking the molecule into the 2(1H)-one configuration.

Fig 1: Environmental drivers shifting the lactam-lactim tautomeric equilibrium.

Analytical Signatures & Quantitative Data

To accurately map the pharmacophore of a 1,5-naphthyridine derivative, researchers must utilize orthogonal spectroscopic techniques to confirm the dominant tautomer in the assay medium. The lactam and lactim forms exhibit distinct spectroscopic signatures. For instance, in DMSO-

Table 1: Comparative Spectroscopic and Physicochemical Properties

| Property / Marker | 1,5-Naphthyridin-2-ol (Lactim) | 1,5-Naphthyridin-2(1H)-one (Lactam) |

| H-Bond Profile (Position 1, 2) | N1: Acceptor, C2-OH: Donor | N1-H: Donor, C2=O: Acceptor |

| Dominant Environment | Gas phase, non-polar solvents (e.g., cyclohexane) | Solid state, polar solvents (e.g., |

| IR Spectroscopy (Solid State) | ~3300 cm⁻¹ (O-H stretch, usually absent) | ~1640–1670 cm⁻¹ (Strong C=O stretch) |

| ¹H-NMR (DMSO- | OH proton (variable, often broad/exchanging) | N-H proton ~11.87 ppm (broad singlet)[2] |

| UV-Vis Absorption Maxima | Hypsochromic shift (shorter | Bathochromic shift (longer |

Experimental Protocols for Tautomeric Profiling

To rigorously quantify the tautomeric equilibrium constant (

Protocol: UV-Vis Determination of via Solvent Titration

Expertise & Experience Note: Because tautomerization is faster than the NMR timescale at room temperature (resulting in population-weighted average chemical shifts), UV-Vis spectroscopy is preferred for calculating exact equilibrium constants. The distinct

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the 1,5-naphthyridine derivative in anhydrous 1,4-dioxane (a low-dielectric solvent favoring the lactim form).

-

Titration Series: Prepare 10 samples (10 μM final concentration) in a binary solvent mixture of 1,4-dioxane and water, varying the water fraction from 0% to 100% in 10% increments.

-

Equilibration: Incubate samples at exactly 25.0 °C for 30 minutes to ensure thermodynamic equilibrium.

-

Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 450 nm using a dual-beam spectrophotometer.

-

Self-Validation Check (Isosbestic Points): Overlay the 10 spectra. A self-validating two-state tautomeric equilibrium must display at least one sharp isosbestic point (a wavelength where total absorbance remains constant across all solvent ratios). If the isosbestic point drifts, it indicates a secondary process (e.g., aggregation or ionization/deprotonation).

-

Data Extraction: Plot the absorbance at the lactam

against the solvent dielectric constant. Fit the data to a two-state thermodynamic model to extract

Fig 2: Step-by-step self-validating workflow for quantifying tautomeric equilibrium constants.

Implications for Medicinal Chemistry and Drug Design

The tautomeric state of the 1,5-naphthyridine core dictates its interaction with biological targets. Assuming the incorrect tautomer during in silico docking or pharmacophore modeling leads to catastrophic failures in rational drug design, as the hydrogen bond donor/acceptor vectors are entirely inverted between the two forms.

Case Studies in Target Binding

-

DNA Gyrase Inhibitors: Novel Bacterial Topoisomerase Inhibitors (NBTIs) frequently utilize the 1,5-naphthyridin-2(1H)-one scaffold. The lactam N-H and C=O groups form critical, directional hydrogen bonds within the DNA/enzyme cleavage complex. AstraZeneca and GlaxoSmithKline have successfully leveraged this specific tautomer to achieve sub-micromolar inhibition of Mycobacterium tuberculosis DNA gyrase[3].

-

Kinase Inhibitors (PI4K & ATM): In the development of dual inhibitors for Plasmodium falciparum Phosphatidylinositol-4-kinase (PI4K)[4] and Ataxia Telangiectasia Mutated (ATM) kinase[5], the 1,5-naphthyridin-2-one core acts as a rigid hinge-binding motif. The lactam form provides the exact N-H donor and C=O acceptor geometry required to mimic the adenine ring of ATP in the kinase hinge region.

Fig 3: Pharmacophore variations between tautomers impacting kinase hinge binding.

Strategic Recommendation: When designing 1,5-naphthyridine-based libraries, scientists should utilize the 1,5-naphthyridin-2(1H)-one tautomer for all computational docking studies, as it overwhelmingly dominates in the aqueous physiological environment. If the lactim form is desired for a specific target interaction, the equilibrium must be artificially shifted by introducing bulky, electron-withdrawing substituents adjacent to the nitrogen, which sterically or electronically destabilize the lactam amide resonance.

References

-

Brown, D. J. "Oxy-1,5-Naphthyridines." The Naphthyridines: The Chemistry of Heterocyclic Compounds, John Wiley & Sons, 2007. 1

-

AstraZeneca UK Limited. "PARP1 Inhibitors." World Intellectual Property Organization, WO2021013735A1, 2021. 2

-

F. R. S. et al. "Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase." National Institutes of Health (PMC), 2024. 3

-

A. K. et al. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2024. 4

-

J. M. et al. "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry, ACS Publications, 2018. 5

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 3. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the 5,6,7,8-Tetrahydro-1,5-Naphthyridin-2-ol Scaffold: A Technical Guide for Drug Discovery Professionals

The 5,6,7,8-tetrahydro-1,5-naphthyridine core and its derivatives represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry. Their unique three-dimensional structure and electronic properties make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and therapeutic potential of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol derivatives, with a focus on providing actionable insights and methodologies.

The 5,6,7,8-Tetrahydro-1,5-Naphthyridine Scaffold: An Introduction

The 5,6,7,8-tetrahydro-1,5-naphthyridine framework is a bicyclic heteroaromatic system composed of a fused pyridine and dihydropyridine ring. The "-ol" substitution at the 2-position introduces a hydroxyl group, which can also exist in its tautomeric keto form, 1,5,6,7,8-tetrahydro-1,5-naphthyridin-2-one. This tautomerism is a critical consideration in the design and synthesis of derivatives, as it influences the molecule's reactivity and potential for hydrogen bonding interactions with biological targets. While a specific CAS number for the parent this compound is not readily found in public databases, several key derivatives have been synthesized and characterized, providing a foundation for exploring the chemical space around this scaffold.

Synthesis and Derivatization Strategies

The synthesis of the 5,6,7,8-tetrahydro-1,5-naphthyridine core can be approached through several strategic disconnections. A common and effective method involves the construction of a substituted pyridine ring followed by annulation of the second, saturated ring.

General Synthetic Workflow

A plausible and adaptable synthetic route to the this compound scaffold is outlined below. This workflow is based on established synthetic methodologies for related tetrahydronaphthyridine isomers and provides a logical pathway for accessing the core structure and its derivatives.

Caption: General synthetic workflow for this compound.

Key Derivatives and their CAS Numbers

The functionalization of the 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold at various positions allows for the modulation of its physicochemical and pharmacological properties. Below is a table of key derivatives with their corresponding Chemical Abstracts Service (CAS) numbers.

| Derivative Name | CAS Number | Molecular Formula | Notes |

| 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride | 1909312-57-7 | C₉H₁₁ClN₂O₂ | A key intermediate for further derivatization, particularly for the introduction of amide functionalities. |

| 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | 885278-22-8 | C₉H₁₀N₂O₂ | An isomeric derivative with documented use as an intermediate in pharmaceutical development, particularly for neurological disorders.[1] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride | 1211505-91-7 | C₈H₁₁ClN₂O | A hydrochloride salt of an isomeric keto-form, highlighting the prevalence of this tautomer.[2][3] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | 676994-64-2 | C₈H₁₀N₂O | The free base of the isomeric keto-form.[4] |

Spectroscopic and Chromatographic Characterization

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds. Based on data from related tetrahydronaphthyridine derivatives, the following are expected chemical shift regions for the core scaffold:

-

¹H NMR:

-

Aromatic protons on the pyridine ring: δ 6.5-8.5 ppm

-

Protons on the saturated ring: δ 1.5-4.0 ppm

-

NH proton (if present): Broad singlet, δ 5.0-10.0 ppm

-

OH proton (if present): Broad singlet, chemical shift is concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons: δ 110-160 ppm

-

Carbonyl carbon (in the keto-tautomer): δ 160-180 ppm

-

Aliphatic carbons: δ 20-60 ppm

-

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguous assignment of all proton and carbon signals. For instance, the ¹H and ¹³C NMR data for some 1,6-naphthyridine derivatives have been reported, providing a valuable reference for spectral interpretation.[5][6][7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. For the this compound scaffold, characteristic absorption bands would include:

-

O-H stretch (for the -ol tautomer): ~3200-3600 cm⁻¹ (broad)

-

N-H stretch (for the lactam tautomer): ~3100-3300 cm⁻¹

-

C=O stretch (for the lactam tautomer): ~1650-1690 cm⁻¹

-

C=C and C=N stretches (aromatic): ~1400-1600 cm⁻¹

Applications in Drug Discovery

Derivatives of the tetrahydronaphthyridine scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of this chemical space in drug discovery.

Anticancer Activity

Numerous naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II or the disruption of tubulin polymerization.[8] The table below summarizes the in vitro cytotoxicity of some naphthyridine derivatives.

| Compound Reference | Cell Line | IC₅₀ (µM) |

| Compound 14 | HeLa | 2.6 |

| Compound 15 | HeLa | 2.3 |

| Compound 16 | HeLa | 0.7 |

| Compound 14 | HL-60 | 1.5 |

| Compound 15 | HL-60 | 0.8 |

| Compound 16 | HL-60 | 0.1 |

| Compound 14 | PC-3 | 2.7 |

| Compound 16 | PC-3 | 5.1 |

Data extracted from a study on the cytotoxicity of naphthyridine derivatives.[8]

RORγt Inverse Agonists

An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed as a key component of a potent Retinoid-related Orphan Receptor γt (RORγt) inverse agonist.[6][7] RORγt is a critical regulator of Th17 cell differentiation, making it a promising target for the treatment of autoimmune diseases.

Caption: Role of RORγt in autoimmunity and its inhibition by a tetrahydronaphthyridine derivative.

Experimental Protocols

To facilitate further research, the following section provides a representative experimental protocol for the synthesis of a key intermediate.

Representative Synthesis of a Tetrahydronaphthoic Acid Derivative

This protocol describes the synthesis of an N-acylated product from a tetrahydronaphthoic acid, a common step in the derivatization of such scaffolds.

Synthesis of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide [9]

-

Preparation of the free base: Convert (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride to its free base according to established literature procedures.

-

Reaction setup: In a round-bottom flask, stir the free base with methylene chloride.

-

Addition of reagents: Add 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid to the reaction mixture, followed by the addition of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at approximately 25°C for 24 hours.

-

Work-up: Filter the reaction mixture and wash the solid with methylene chloride. Wash the combined methylene chloride solution with deionized water and dry over sodium sulfate.

-

Purification: Remove the solvent under vacuum. Add ethyl acetate to the residue and heat to reflux. Filter the hot solution through a Celite bed and wash with hot ethyl acetate. Concentrate the filtrate and stir at room temperature for 2 hours. Cool the mixture to 10-15°C, filter the resulting solid, wash with cold ethyl acetate, and dry to yield the title compound.

Conclusion

The this compound scaffold and its derivatives present a compelling area of investigation for drug discovery. While the parent compound remains somewhat elusive in terms of a dedicated CAS number and extensive characterization, the growing body of literature on related isomers and derivatives provides a strong foundation for further exploration. The synthetic strategies, characterization techniques, and biological applications outlined in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile class of molecules. As our understanding of the structure-activity relationships of these compounds continues to evolve, so too will their impact on the development of next-generation therapeutics.

References

- Molecular Recognition Studies on Naphthyridine Deriv

- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Sci Rep. 2025;15(1):12345.

- Chen, K., et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Res. 2013;33(12):5357-5364.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J Org Chem. 2020;85(16):10775-10785.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. 2020. Available from: [Link]

-

Alchem.Pharmtech. CAS 676994-64-2 | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1,5-Naphthyridine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

[1][2]

Executive Summary

The 1,5-naphthyridine scaffold (pyrido[3,2-b]pyridine) represents a privileged structure in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid).[1] As a bioisostere of quinoline and isoquinoline, it offers unique physicochemical properties, including altered basicity, hydrogen bonding potential, and π-stacking capabilities. This guide analyzes the scaffold's primary biological activities—specifically anticancer (ALK5 and Topoisomerase inhibition) and antibacterial (FtsZ targeting) —providing researchers with actionable structure-activity relationship (SAR) data and validated experimental protocols.

Chemical Accessibility & Synthetic Pathways

Accessing the 1,5-naphthyridine core is the first critical step in library development. The two dominant strategies are the Skraup reaction (from 3-aminopyridine) and the Friedländer condensation .

Synthetic Workflow Visualization

The following diagram outlines the primary synthetic routes to functionalized 1,5-naphthyridines.

Caption: Convergent synthetic pathways for 1,5-naphthyridine library generation via Skraup and Friedländer methodologies.

Anticancer Activity: Mechanisms and Data

The anticancer potential of 1,5-naphthyridines is primarily driven by two distinct mechanisms: ALK5 (TGF-β Type I Receptor) inhibition and Topoisomerase I/II inhibition .

ALK5 Inhibition (TGF-β Pathway)

The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of tumor metastasis and fibrosis. 1,5-naphthyridine derivatives, particularly those substituted at the C-2 and C-4 positions with aminothiazole or pyrazole moieties, have emerged as potent, selective ALK5 inhibitors.

-

Mechanism: Competitive binding to the ATP-binding pocket of the ALK5 kinase domain.

-

Key Interaction: The N-1 and N-5 nitrogens often participate in critical hydrogen bonding networks within the hinge region of the kinase.

Pathway Diagram: TGF-β Signaling Blockade

Caption: Mechanism of action for 1,5-naphthyridine-based ALK5 inhibitors preventing Smad2/3 phosphorylation.

Topoisomerase Inhibition

Fused derivatives, such as indeno[1,5]naphthyridines , act as DNA intercalators that stabilize the cleavable complex of Topoisomerase I, leading to DNA strand breaks and apoptosis.

Quantitative Activity Data (SAR Summary)

The following table summarizes key potency data for representative 1,5-naphthyridine derivatives.

| Compound Class | Target | Cell Line / Assay | Activity (IC50) | Reference |

| Compound 19 (Pyrazole deriv.)[1][2] | ALK5 Kinase | Autophosphorylation | 4 nM | [1] |

| Compound 15 (Aminothiazole) | ALK5 Kinase | Autophosphorylation | 6 nM | [1] |

| Compound 127a (Chromeno-fused) | Topoisomerase I | A549 (Lung Carcinoma) | 1.03 µM | [2] |

| Compound 51d (Indeno-fused) | Topoisomerase I | A549 (Lung Carcinoma) | 1.7 µM | [3] |

Antibacterial Activity: Targeting FtsZ

Unlike fluoroquinolones (which target DNA gyrase), specific 1,5-naphthyridine derivatives have shown efficacy by inhibiting FtsZ , a tubulin homolog essential for bacterial cell division (Z-ring formation).[3]

-

Spectrum: Activity observed against MRSA (Methicillin-resistant S. aureus) and VRE (Enterococcus).[4][5][6]

-

Key Structural Feature: 3-hydroxy-1,5-naphthyridine moieties incorporated into macrolide structures (ketolides) significantly improve activity against resistant respiratory pathogens compared to telithromycin [4].[6]

Detailed Experimental Protocol

Protocol: ALK5 (TGF-β Type I Receptor) Kinase Inhibition Assay

Objective: To determine the IC50 of 1,5-naphthyridine derivatives against the ALK5 kinase domain using a radiometric filter-binding assay.

Reagents:

-

Enzyme: Recombinant human ALK5 (residues 80-503), expressed in Sf9 cells.

-

Substrate: GST-Smad3 (residues 1-425) or a synthetic peptide (e.g., KKKKKGGSGS).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.

-

Radiolabel: [γ-33P]ATP (Specific activity ~ 3000 Ci/mmol).

Step-by-Step Workflow:

-

Compound Preparation:

-

Dissolve 1,5-naphthyridine test compounds in 100% DMSO to a stock concentration of 10 mM.

-

Prepare 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

-

Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

-

Reaction Assembly (96-well plate format):

-

Add 10 µL of 2.5x Kinase Buffer containing recombinant ALK5 (final conc. ~10-20 nM).

-

Add 2.5 µL of compound solution (or DMSO control).

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

-

-

Initiation:

-

Add 12.5 µL of Substrate/ATP Mix:

-

GST-Smad3 (final conc. 1 µM).

-

Cold ATP (final conc. 10 µM).

-

[γ-33P]ATP (0.5 µCi per well).

-

-

-

Incubation:

-

Incubate the reaction at 30°C for 45 minutes .

-

Validation: The reaction should remain linear over this time period; verify with a time-course pilot if using a new enzyme batch.

-

-

Termination & Detection:

-

Stop reaction by adding 25 µL of cold 10% trichloroacetic acid (TCA) or 75 mM phosphoric acid.

-

Transfer aliquots to P81 phosphocellulose filter plates (Whatman).

-

Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

-

Wash 1x with acetone, dry, and add scintillation fluid.

-

Read on a scintillation counter (e.g., TopCount).

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

-

References

-

Gellibert, F. et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2][7] Journal of Medicinal Chemistry, 47(18), 4494–4506.

-

Palacios, F. et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. Current Topics in Medicinal Chemistry, 14(22).

-

Masdeu, C. et al. (2020).[8] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(16), 3655.

-

BenchChem Technical Team. (2025). Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research. BenchChem Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

pKa values of tetrahydro-1,5-naphthyridine derivatives

An In-depth Technical Guide to the pKa Values of Tetrahydro-1,5-naphthyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Pivotal Role of pKa in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the journey from a promising molecular scaffold to a clinically effective drug is governed by a constellation of physicochemical properties. Among these, the ionization constant (pKa) stands out as a critical determinant of a molecule's fate within a biological system.[1] The pKa dictates the degree of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, plasma protein binding, and the ability to engage with a biological target.[2][3] Nitrogen-containing heterocycles are the bedrock of a vast number of pharmaceuticals, and their basicity is a key leverage point for optimizing drug-like properties.[3][4]

The tetrahydro-1,5-naphthyridine scaffold has emerged as a privileged structure in drug discovery, with derivatives showing potent activity as kinase inhibitors and other therapeutic agents.[5][6][7] This guide provides an in-depth exploration of the pKa values of this specific heterocyclic family. We will dissect the structural and electronic factors that govern basicity, present a framework for predicting pKa shifts, detail a robust experimental protocol for its determination, and analyze the profound implications of this single parameter on the overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals who seek to harness a fundamental understanding of pKa to rationally design the next generation of therapeutics based on the tetrahydro-1,5-naphthyridine core.

The Theoretical Underpinning of Basicity in Tetrahydro-1,5-naphthyridines

The pKa of a basic compound is the pH at which the protonated (ionized) and neutral (un-ionized) forms are present in equal concentrations. For a nitrogen heterocycle like a tetrahydro-1,5-naphthyridine, the pKa value is a direct measure of the basicity of the nitrogen atom(s); a higher pKa corresponds to a stronger base, meaning the nitrogen's lone pair of electrons is more available to accept a proton.[8]

The core scaffold of 1,2,3,4-tetrahydro-1,5-naphthyridine contains two nitrogen atoms with distinct electronic environments:

-

N1 (Aliphatic Amine): This nitrogen is part of a saturated ring system, resembling a substituted aniline. Its lone pair is localized and generally more available for protonation.

-

N5 (Pyridine-like): This nitrogen is part of an aromatic pyridine ring. Its lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.

The partial saturation of the ring system introduces a non-planar conformation, which modulates the electronic properties and steric accessibility of these nitrogen atoms compared to a fully aromatic 1,5-naphthyridine.[5] The interplay between these two nitrogens and the influence of substituents determines the overall basicity profile of any given derivative.

The Decisive Influence of Substituents

The position and electronic nature of substituents appended to the tetrahydro-1,5-naphthyridine core are the primary tools for modulating pKa. The principles of these effects are well-established in physical organic chemistry.[9][10]

-

Electronic Effects:

-

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) increase the electron density on the heterocyclic ring system through inductive (+I) or resonance (+R) effects. This increased electron density stabilizes the conjugate acid formed after protonation, making the parent molecule a stronger base and thus increasing the pKa .[8] For example, a methyl group has a moderate electron-donating inductive effect that can stabilize adjacent nitrogen lone pairs.[5]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the ring system via inductive (-I) or resonance (-R) effects. This destabilizes the positive charge of the conjugate acid, making the parent molecule a weaker base and consequently decreasing the pKa .[8][10]

-

-

Steric Effects: The presence of bulky substituents near a nitrogen atom can hinder the approach of a proton and the necessary solvation of the resulting conjugate acid. This steric hindrance can make protonation less favorable, leading to a lower pKa than would be expected based on electronic effects alone.[8][11]

Quantitative pKa Data and Predictive Trends

While extensive experimental pKa databases for novel derivatives are often proprietary, we can establish trends from known values for parent systems and analogous structures. Computational studies on tetrahydro-naphthyridine analogues suggest a pKa range of approximately 6.8 to 7.5 for the protonated amine, depending on the substitution pattern.[5] The parent aromatic 1,5-naphthyridine has a pKa of 2.91.[12] The saturation of one ring significantly increases the basicity of the N1 nitrogen.

The following table summarizes the expected pKa trends for a hypothetical tetrahydro-1,5-naphthyridine scaffold based on the position and nature of substituents.

| Derivative | Substituent (X) | Position | Electronic Effect | Expected pKa Shift (Relative to Unsubstituted) | Rationale |

| Unsubstituted Tetrahydro-1,5-naphthyridine | -H | — | Neutral | Baseline (~7.0) | The aliphatic N1 is the more basic center. |

| 7-Methoxy-tetrahydro-1,5-naphthyridine | -OCH₃ | 7 | EDG (+R > -I) | Increase (↑) | The methoxy group donates electron density into the pyridine ring through resonance, increasing the basicity of N5 and having a smaller effect on N1. The overall basicity of the molecule increases. |

| 7-Chloro-tetrahydro-1,5-naphthyridine | -Cl | 7 | EWG (-I > +R) | Decrease (↓) | The inductive electron withdrawal by the chlorine atom deactivates the pyridine ring, destabilizing the conjugate acid and lowering the pKa.[10] |

| 2-Methyl-tetrahydro-1,5-naphthyridine | -CH₃ | 2 | EDG (+I) | Slight Increase (↑) | The alkyl group is a weak electron-donating group, which slightly increases the electron density at N1, leading to a minor increase in basicity.[5] |

| N1-Phenyl-tetrahydro-1,5-naphthyridine | -C₆H₅ | 1 | EWG (-I) | Significant Decrease (↓↓) | The phenyl ring is electron-withdrawing by induction and can delocalize the N1 lone pair, significantly reducing its availability for protonation. |

A Self-Validating Protocol for Experimental pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR).[1] While several methods exist, including potentiometric titration and NMR, UV-Vis spectrophotometry offers a robust, sensitive, and widely accessible approach for compounds with a suitable chromophore.[13][14]

Principle: The Beer-Lambert law states that absorbance is proportional to concentration. For a compound that can be protonated, the ionized and neutral forms will have different molar absorptivities at certain wavelengths. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can generate a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa.[13]

Detailed Step-by-Step Methodology: Spectrophotometric pKa Determination

This protocol is designed to be self-validating by ensuring systematic and controlled experimental conditions.

Materials:

-

Tetrahydro-1,5-naphthyridine derivative (test compound)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Universal buffer components (e.g., citric acid, potassium phosphate, boric acid, KCl)

-

Calibrated pH meter with a combination glass electrode

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Wavelength Selection:

-

Prepare two highly acidic (pH ~1-2) and two highly basic (pH ~12-13) solutions of the test compound at a known concentration (e.g., 50 µM).

-

Causality: These pH extremes ensure the compound exists predominantly in its fully protonated and neutral forms, respectively.

-

Scan the full UV spectrum (e.g., 200-400 nm) for all four solutions.

-

Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal. This maximizes the signal window for the titration.

-

-

Buffer and Sample Preparation:

-

Prepare a series of at least 12-15 universal buffer solutions spanning the desired pH range (e.g., from pH 2 to 12 in ~0.5-1.0 unit increments).

-

Causality: A universal buffer system maintains a constant ionic strength across the entire pH range, which is critical as ionic strength itself can influence pKa.

-

Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

-

For each pH measurement, create the final sample by adding a small, precise volume of the DMSO stock to the buffer solution in a volumetric flask. The final concentration should be identical for all samples, and the final percentage of DMSO should be low (<1%) to minimize its effect on the pKa.

-

-

Measurement and Data Acquisition:

-

Calibrate the pH meter using standard pH 4, 7, and 10 buffers.

-

For each sample, measure the final pH accurately.

-

Set the spectrophotometer to the chosen analytical wavelength(s). Use the corresponding buffer solution without the test compound as the blank.

-

Measure the absorbance of each sample. Perform measurements in triplicate for each pH point to ensure reproducibility.

-

-

Data Analysis and pKa Calculation:

-

Plot the measured absorbance (A) against the measured pH. The data should form a sigmoidal curve.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model (e.g., Boltzmann fit). The inflection point of the curve is the pH that equals the pKa.[13]

-

Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_I - A) / (A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species (at low pH), and A_N is the absorbance of the neutral species (at high pH).

-

Experimental Workflow Diagram

Caption: Workflow for Spectrophotometric pKa Determination.

Consequence and Application: How pKa Governs Pharmacological Potential

Understanding the pKa of a tetrahydro-1,5-naphthyridine derivative is not an academic exercise; it is fundamental to predicting its behavior as a drug candidate. The degree of ionization at physiological pH (typically ~7.4 in blood plasma, but varying from ~1-3 in the stomach to ~6-7.4 in the small intestine) directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Absorption & Permeability: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across lipid cell membranes. A basic drug with a pKa of 7.4 will be 50% ionized in the blood. If the pKa is higher (e.g., 9.0), it will be predominantly ionized and may exhibit poor absorption from the intestine and limited ability to cross the blood-brain barrier. Conversely, a very low pKa might render it insoluble in the acidic environment of the stomach. Therefore, tuning the pKa is a critical balancing act between solubility (favored by the ionized form) and permeability (favored by the neutral form).[1]

-

Distribution: The ionization state affects binding to plasma proteins like albumin. Often, the ionized form binds more readily, which can reduce the concentration of free, active drug available to reach the target tissue.

-

Target Engagement: The specific protonation state of the molecule is often crucial for binding to its biological target. For kinase inhibitors, for example, a protonated nitrogen might form a key hydrogen bond or salt bridge with an acidic residue (e.g., aspartate) in the ATP-binding pocket.[5] If the pKa is too low, the molecule may not be sufficiently protonated at physiological pH to engage in this critical interaction, leading to a loss of potency.

Logical Relationship Diagram

Caption: The influence of pKa on key drug-like properties.

Conclusion

The pKa of tetrahydro-1,5-naphthyridine derivatives is a master variable that medicinal chemists can and must control to achieve a desirable pharmacological profile. It is governed by the intricate electronic and steric interplay of the core heterocycle and its substituents. By understanding the theoretical principles, leveraging predictive trends, and employing rigorous experimental methods for its determination, researchers can rationally design molecules where solubility, permeability, and target affinity are optimized in concert. A deep appreciation for this fundamental physicochemical parameter is not merely beneficial—it is indispensable for the successful development of novel therapeutics built upon this versatile and promising scaffold.

References

- 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine - Vulcanchem. (n.d.).

- Naimi-Jamal, M. R. (n.d.). Chapter 3: Substitutions of Aromatic Heterocycles.

-

Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 53-61. Retrieved from [Link]

- Khadikar, P. V., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering, 11(11), 1-15.

-

Vicario, J., & Palacios, F. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3487. Retrieved from [Link]

-

Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

-

Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(30), 4475-4489. Retrieved from [Link]

-

Szakács, Z., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569. Retrieved from [Link]

-

Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Note: While not directly from the search, this is a foundational text for the principles described and is cited here for authoritative grounding. A specific online source for the general principle is: Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link])

- Subirats, X., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.

-

Alonso, C., et al. (n.d.). Synthesis of Heterocyclic Fused[5][6]naphthyridines by Intramolecular HDA Reactions. Retrieved from [Link]

- Parveen, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Organic Chemistry, 27(1), 2-4.

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017, 4475-4489.

-

Adamczyk-Woźniak, A., et al. (2013). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 4(11), 1082-1086. Retrieved from [Link]

-

Reusch, W. (2020). The Effect of Substituents on pKa. Chemistry LibreTexts. Retrieved from [Link]

-

Soderberg, T. (n.d.). Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

-

MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia. Retrieved from [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

- Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.

-

Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 439-451. Retrieved from [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine () for sale [vulcanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

A Technical Guide to Determining the Solubility Profile of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol for Pharmaceutical Applications

Foreword: The Crucial Role of Solubility in Drug Discovery

Molecular Structure and Predicted Solubility Characteristics

The first step in any solubility investigation is a thorough analysis of the molecule's structure. 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol is a bicyclic heteroaromatic compound with several key features that dictate its interactions with solvents:

-

The Tetrahydropyridine Ring: The saturated portion of the ring system introduces a degree of flexibility and aliphatic character.

-

The Pyridin-2-ol Moiety: This is the most functionally significant part of the molecule regarding solubility. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. The adjacent ring nitrogen is a hydrogen bond acceptor. This region imparts significant polarity to the molecule.

-

Tautomerism: The pyridin-2-ol can exist in equilibrium with its lactam tautomer, 5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one. The dominant form will depend on the solvent environment, which in turn significantly impacts solubility. The lactam form has a strong hydrogen bond donating N-H group and a hydrogen bond accepting carbonyl group.

Predicted Behavior: Based on this structure, we can predict that this compound will exhibit its highest solubility in polar, protic solvents (like methanol, ethanol) and polar, aprotic solvents (like DMSO, DMF) that can engage in hydrogen bonding. Its solubility is expected to be significantly lower in non-polar solvents such as hexanes or toluene.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[6][7][8] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central principle is that "like dissolves like." A solute will be most soluble in a solvent whose HSP values are closest to its own. The difference between the HSP of a solvent and a solute can be calculated as a "distance" (Ra) in 3D Hansen space. The smaller the Ra, the higher the affinity and the greater the likely solubility.

While the exact HSP values for this compound must be determined experimentally, this model is invaluable for selecting a logical range of solvents for screening and for understanding the results. For example, a mixture of two poor solvents can sometimes create a good solvent system if the blend's resulting HSP values fall within the solute's "solubility sphere."[8]

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the Shake-Flask method.[9][10] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system for generating reliable data.

Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector (or other suitable quantitative method)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~10 mg of solid.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.[9] Causality Note: A prolonged equilibration time is crucial to overcome kinetic barriers and reach a true thermodynamic equilibrium, ensuring the trustworthiness of the final measurement.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for a short period to allow coarse particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is essential to remove any fine particulate matter that could otherwise dissolve during dilution and artificially inflate the solubility value.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the analyte is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Data Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Below is a diagram illustrating the logical flow of this critical experimental protocol.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiment should be summarized in a clear, structured table. While experimental data for the target compound is not available, a hypothetical dataset is presented below to illustrate how results should be organized for easy comparison.

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) at 25°C |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | > 50 |

| Ethanol | 4.3 | Donor & Acceptor | 35.2 | |

| Isopropanol | 3.9 | Donor & Acceptor | 15.8 | |

| Polar Aprotic | DMSO | 7.2 | Acceptor | > 100 |

| Acetonitrile | 5.8 | Acceptor | 5.1 | |

| Acetone | 5.1 | Acceptor | 12.4 | |

| Non-Polar | Dichloromethane | 3.1 | None | 2.5 |

| Toluene | 2.4 | None | < 0.1 | |

| Hexane | 0.1 | None | < 0.01 |

Interpretation: This hypothetical data would suggest that hydrogen bonding capability is the dominant factor for high solubility, with the compound being highly soluble in solvents like DMSO and Methanol. The low solubility in Toluene and Hexane confirms the polar nature of the molecule. This profile is crucial for:

-

Process Chemistry: Selecting appropriate solvents for reaction and crystallization to ensure high yield and purity.

-

Formulation Science: Identifying potential solvent systems for liquid formulations or for use in advanced formulation strategies like nanosuspensions or solid dispersions to enhance aqueous solubility.[11]

-

Analytical Chemistry: Choosing the right diluents for creating stock solutions and standards for various assays.

Factors Influencing Solubility: Beyond the Solvent

The solubility of this compound is not static. Researchers must consider several other factors that can dramatically alter the results:

-

pH: The molecule has basic nitrogen atoms and a potentially acidic hydroxyl group. In aqueous systems or buffered organic solutions, its ionization state will change with pH, drastically affecting solubility.

-

Temperature: Dissolution is a thermodynamic process. For most solids, solubility increases with temperature, an endothermic process.[12] This relationship should be characterized if the intended application involves temperature variations.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. Solid-state characterization (e.g., via XRPD, DSC) is essential for reproducible results.

The interplay of these factors highlights why a comprehensive solubility profile, rather than a single data point, is necessary for robust drug development.

Conclusion

Characterizing the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. While public data is scarce, this guide provides the theoretical grounding and practical, step-by-step protocols necessary for any research or drug development professional to generate high-quality, reliable solubility data. By systematically applying the principles of molecular structure analysis, leveraging theoretical models like HSP, and executing robust experimental methods such as the shake-flask technique, scientists can build the comprehensive understanding required to make informed decisions, overcome formulation challenges, and unlock the full potential of this promising molecular scaffold.

References

-

Capot Chemical. (n.d.). MSDS of 5,6,7,8-Tetrahydro-[12][13]naphthyridine-2-carboxylic acid. Retrieved from Capot Chemical website.

-

Chem-Impex. (n.d.). 5,6,7,8-Tetrahydro-[12][13]naphthyridine-2-carboxylic acid. Retrieved from Chem-Impex International website.

- ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

- Fluorochem. (n.d.). 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1h)-one hcl.

-

Thakur, R., et al. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.

-

The Journal of Organic Chemistry. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

- ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties.

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

- Benchchem. (n.d.). Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.

- PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- Wikipedia. (n.d.). Hansen solubility parameter.

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- ResearchGate. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

- PMC. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

- Bide Pharmatech. (n.d.). 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid.

- ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

-

Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

PubMed. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. [Link]

- PMC. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics.

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

- EPA. (n.d.). 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

AIC. (1984). Solubility Parameters: Theory and Application. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. physchemres.org [physchemres.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. paint.org [paint.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. capotchem.com [capotchem.com]

Harnessing the Hydrogen Bond: A Guide to the Donor and Acceptor Properties of Naphthyridinone Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of the Hydrogen Bond

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are known as "privileged structures," and the naphthyridinone core is a prime example.[1] As a class of nitrogen-containing heterocyclic compounds, naphthyridinones are bioisosteres of quinolones and are ubiquitous in molecules demonstrating a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3][4] Their success is largely attributable to their rigid, planar structure and, most critically, their inherent capacity for forming specific, directional hydrogen bonds with biological targets.

Hydrogen bonds are the cornerstone of molecular recognition in biological systems. They dictate the binding orientation of a drug in a receptor's active site and contribute significantly to the overall binding affinity.[5] Understanding and strategically utilizing the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites within a scaffold is therefore paramount in rational drug design. This guide provides an in-depth analysis of the hydrogen bonding capabilities of the naphthyridinone core, offering field-proven insights into its application in drug development.

The Naphthyridinone Core: A Structural Analysis of Hydrogen Bonding Potential

The term "naphthyridinone" refers to a bicyclic heterocyclic system composed of two fused pyridine rings, where one of the rings is a pyridinone (a lactam). There are six structural isomers of the parent naphthyridine, distinguished by the positions of the two nitrogen atoms.[6] The addition of the carbonyl group in the pyridinone ring further diversifies the potential scaffolds (e.g., 1,6-naphthyridin-2(1H)-one, 1,8-naphthyridin-4(1H)-one, etc.). This structural diversity is not merely academic; it fundamentally alters the electronic landscape of the molecule and the spatial arrangement of its hydrogen bonding functionalities.

The key to understanding the hydrogen bonding potential of any naphthyridinone isomer lies in identifying its primary donor and acceptor sites.

Hydrogen Bond Acceptors (HBAs)

The naphthyridinone scaffold presents two primary types of hydrogen bond acceptor sites:

-

Pyridine-like Nitrogen Atoms: The nitrogen atom in the pyridine ring (not the lactam nitrogen) possesses a lone pair of electrons in an sp² hybrid orbital, located in the plane of the ring. This makes it a potent hydrogen bond acceptor. Its basicity, and thus its strength as an HBA, is influenced by its position relative to the electron-withdrawing carbonyl group and the other nitrogen atom.

-

Lactam Carbonyl Oxygen: The oxygen atom of the carbonyl group in the pyridinone ring is another strong hydrogen bond acceptor. It features two lone pairs of electrons and is polarized due to the electronegativity difference with the carbon atom, giving it a partial negative charge.

Hydrogen Bond Donors (HBDs)

-

Lactam N-H Group: The most prominent hydrogen bond donor is the proton attached to the lactam nitrogen (the N-H group). The adjacent electron-withdrawing carbonyl group polarizes the N-H bond, increasing the acidity of the proton and making it a strong hydrogen bond donor. This N-H group is a critical feature in many naphthyridinone-based inhibitors, particularly those targeting kinases.

-

"Non-conventional" C-H Donors: While often overlooked, certain aromatic C-H bonds can act as weak hydrogen bond donors.[7] In the electron-deficient naphthyridinone ring system, C-H bonds adjacent to the ring nitrogens can become sufficiently polarized to engage in C-H···O or C-H···N interactions with a target protein.[7] These interactions, though weaker than conventional hydrogen bonds, can contribute to binding affinity and specificity.

The following diagram illustrates the principal hydrogen bonding sites on a representative 1,6-naphthyridin-2(1H)-one scaffold.

Caption: Primary hydrogen bond donor and acceptor sites on a naphthyridinone scaffold.

Application in Drug Design: Targeting the Kinase Hinge Region

A classic application of the naphthyridinone scaffold is in the design of ATP-competitive kinase inhibitors.[3][8] The ATP binding site of most kinases contains a "hinge" region that forms a characteristic hydrogen bonding pattern with the adenine base of ATP. Specifically, it presents a short sequence of residues that act as a hydrogen bond donor and an acceptor.

Naphthyridinone scaffolds are exceptionally well-suited to mimic this interaction. The lactam N-H group can donate a hydrogen bond to a backbone carbonyl oxygen in the hinge, while a pyridine-like ring nitrogen can accept a hydrogen bond from a backbone N-H group. This bidentate interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency and selectivity.[9] For instance, certain 1,6-naphthyridinone derivatives have been developed as potent and selective inhibitors of AXL kinase, a key target in cancer therapy.[9]

The diagram below illustrates this crucial interaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 5. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The 1,5-Naphthyridine Pharmacophore in Modern Drug Design

Executive Summary

The relentless pursuit of novel therapeutics requires molecular scaffolds that offer precise geometric, electronic, and pharmacokinetic properties. The 1,5-naphthyridine core—a privileged diazanaphthalene motif—has emerged as a highly versatile pharmacophore in medicinal chemistry[1]. This technical guide provides an in-depth analysis of the structural features, mechanistic target engagement, and synthetic methodologies associated with 1,5-naphthyridine derivatives, offering actionable insights for drug development professionals.

Structural and Pharmacophoric Foundations

The 1,5-naphthyridine scaffold is characterized by two fused pyridine rings with nitrogen atoms positioned at the 1 and 5 vertices[2]. This specific spatial arrangement imparts unique physicochemical properties that are highly advantageous in drug design:

-

Hydrogen Bonding & Metal Coordination: The nitrogen atoms act as potent hydrogen-bond acceptors. Their specific orientation allows for bidentate coordination with metal ions, a feature highly sought after in the design of metalloenzyme inhibitors[3].

-

Planarity & π-π Stacking: The rigid, planar aromatic system facilitates deep intercalation into the DNA double helix, making it a critical structural feature for topoisomerase inhibition in oncology[4].

-

Electronic Distribution: The electron-deficient nature of the fused pyridine rings makes the scaffold highly resistant to oxidative metabolism by cytochrome P450 enzymes, significantly improving the pharmacokinetic (PK) stability of derived drug candidates[2].

Mechanistic Pathways and Target Engagement

ALK5 (TGF-β Type I Receptor) Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of tissue fibrosis and tumor metastasis. 1,5-Naphthyridine derivatives, particularly aminothiazole and pyrazole variants, have been identified as highly potent and selective inhibitors of ALK5 (TGF-β Type I Receptor)[5].

Mechanistically, the 1,5-naphthyridine core acts as a competitive hinge-binder within the ATP-binding pocket of the ALK5 kinase domain. The N1 and N5 atoms participate in critical hydrogen-bonding interactions with the kinase hinge region, thereby blocking ATP binding, preventing autophosphorylation, and halting downstream SMAD-mediated gene transcription[5].

Figure 1: TGF-β signaling pathway and competitive inhibition of ALK5 by 1,5-naphthyridine derivatives.

Antimicrobial and Antifungal Mechanisms

Beyond kinase inhibition, the 1,5-naphthyridine motif exhibits broad-spectrum antimicrobial properties. Naturally occurring derivatives, such as the canthinone-type alkaloids (e.g., canthin-6-one), demonstrate potent activity against Staphylococcus aureus and Escherichia coli[6]. Synthetically derived 1,5-naphthyridines target essential bacterial processes, notably by inhibiting FtsZ polymerization. By preventing the formation of the Z-ring during cell division, these compounds induce bacterial filamentation and subsequent cell death[7].

Topoisomerase Inhibition in Oncology

In the realm of oncology, fused 1,5-naphthyridines (such as chromeno[4,3-b][1,5]naphthyridines) act as potent Topoisomerase I inhibitors[4]. The planar pharmacophore intercalates into the DNA double helix, stabilizing the transient DNA-topoisomerase cleavage complex. This stabilization prevents DNA religation, leading to fatal double-strand breaks during replication and triggering apoptosis in aggressive cancer cell lines[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To provide a clear benchmark for drug design, the following table summarizes the quantitative biological activity of key 1,5-naphthyridine derivatives across various therapeutic targets:

| Scaffold / Derivative | Primary Target / Mechanism | Biological Activity (IC₅₀ / MIC) | Key Therapeutic Application |

| Compound 19 (Pyrazole derivative) | ALK5 (TGF-β Type I Receptor) | IC₅₀ = 4 nM | Anti-fibrotic / Anticancer[5] |

| Compound 15 (Aminothiazole derivative) | ALK5 (TGF-β Type I Receptor) | IC₅₀ = 6 nM | Anti-fibrotic / Anticancer[5] |

| Canthin-6-one (Natural alkaloid) | Staphylococcus aureus | MIC = 0.49 µg/mL | Antibacterial[6] |

| 10-Methoxycanthin-6-one | Escherichia coli | MIC = 3.91 µg/mL | Antibacterial[6] |

| Indeno[1,5]naphthyridine 51g | A549 Cell Line (Topoisomerase I) | IC₅₀ = 2.9 µM | Anticancer[4] |

| Tetrahydrochromeno[4,3-b][1,5]naphthyridine 127a | A549 Cell Line (Topoisomerase I) | IC₅₀ = 1.03 µM | Anticancer[4] |

Synthetic Methodology: The Gould-Jacobs Reaction Workflow

To harness the therapeutic potential of 1,5-naphthyridines, robust and scalable synthetic routes are imperative. The Gould-Jacobs reaction remains the cornerstone methodology for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid core, which serves as the primary building block for downstream diversification[1].

Figure 2: Step-by-step experimental workflow of the Gould-Jacobs reaction for 1,5-naphthyridines.